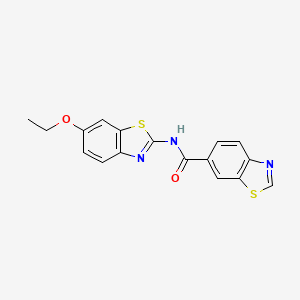

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Description

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a benzothiazole-derived compound featuring a dual benzothiazole scaffold with ethoxy and carboxamide substituents. Benzothiazoles are heterocyclic aromatic systems known for their versatility in medicinal chemistry, agrochemicals, and materials science .

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S2/c1-2-22-11-4-6-13-15(8-11)24-17(19-13)20-16(21)10-3-5-12-14(7-10)23-9-18-12/h3-9H,2H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOIBUVKZMXXRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the core benzothiazole structure. One common approach is the condensation of 6-ethoxy-1,3-benzothiazol-2-amine with 1,3-benzothiazole-6-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistency and efficiency. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide has been identified as an antiproliferative agent . Research indicates that it exhibits significant cytotoxicity against several cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of MCF-7 breast cancer cells with an IC50 value as low as 10 μM. The mechanism of action involves inducing apoptosis through mitochondrial membrane potential disruption and inhibiting the expression of cyclooxygenase-2 (Cox-2), which is linked to inflammatory pathways associated with cancer progression .

Case Study: MCF-7 Cell Line

A detailed study investigated the effects of this compound on MCF-7 cells. The findings revealed:

- Apoptosis Induction : The compound increased apoptotic markers significantly.

- Cox-2 Inhibition : Reduced Cox-2 levels correlated with decreased inflammatory responses and tumor growth.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit Cox-2 expression. This inhibition is crucial as Cox-2 is often overexpressed in inflammatory conditions and certain cancers. By targeting this enzyme, the compound may alleviate inflammation-related symptoms and potentially reduce tumorigenesis associated with chronic inflammation .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of proteins involved in cancer progression and inflammation. Such interactions enhance our understanding of its mechanism and pave the way for further drug development .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole derivatives is critical for optimizing their pharmacological properties. Variations in substituents on the benzothiazole ring can significantly influence their biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Ethoxy group | Enhances solubility and bioavailability |

| Nitro group | Increases antiproliferative activity |

Future Perspectives

The ongoing research into N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole derivatives holds promise for developing novel therapeutic agents against cancer and inflammatory diseases. Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Combination Therapies : Investigating synergistic effects with existing anticancer drugs.

Mechanism of Action

The mechanism by which N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varied Substituents

The following compounds share the N-(6-ethoxy-1,3-benzothiazol-2-yl)carboxamide core but differ in substituents on the carboxamide moiety, leading to distinct physicochemical and biological profiles:

Functional Group Impact on Activity

- Electron-Withdrawing Groups (EWGs): The nitro group in CBKO6377 may enhance electrophilicity, facilitating covalent binding or redox activation .

- Halogen Substituents: Bromine (Z14) and chlorine (benzothiophene analog) improve lipophilicity and membrane permeability, critical for CNS-targeting agents .

- Methoxy and Trifluoromethyl Groups: Trimethoxyphenyl (BTA) and CF₃ groups balance solubility and metabolic resistance, as seen in kinase inhibitors .

Physicochemical and Crystallographic Insights

- Hydrogen Bonding and Crystal Packing: X-ray studies of 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide reveal that classical N–H⋯N and non-classical C–H⋯O hydrogen bonds stabilize dimeric structures. Similar interactions likely govern the solubility and crystallinity of the target compound .

- Planarity and Conjugation: The benzothiazole-carboxamide core adopts near-planar geometries, facilitating π-stacking with aromatic residues in target proteins .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound belonging to the class of benzothiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

The molecular formula of this compound is , with a molecular weight of 270.74 g/mol. The compound features a benzothiazole moiety substituted at the 6-position with an ethoxy group and an acetamide functional group, which contributes to its pharmacological properties.

Antiproliferative Effects

This compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies indicate that it exhibits significant cytotoxicity with an IC50 value as low as 10 μM against MCF-7 breast cancer cells. The mechanism of action appears to involve the induction of apoptosis, as evidenced by mitochondrial membrane potential assays and flow cytometry analyses .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory properties. It inhibits the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. This suggests potential applications in treating inflammatory diseases .

Comparative Activity with Other Benzothiazole Derivatives

A comparative analysis of various benzothiazole derivatives reveals that this compound stands out due to its unique ethoxy substitution. The following table summarizes the biological activities of selected benzothiazole derivatives:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| N-(6-chlorobenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antimicrobial |

| N-(6-methylbenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antioxidant and urease inhibition |

| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antimicrobial |

| N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Anticancer and anti-inflammatory |

This table illustrates that while other derivatives exhibit various activities such as antimicrobial and antioxidant effects, N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide is particularly noted for its dual role in combating cancer and inflammation.

Case Studies

Several case studies have highlighted the efficacy of N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide in preclinical settings:

- MCF-7 Cell Line Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 μM .

- Neurotoxicity Assessment : A series of synthesized benzothiazole derivatives were evaluated for neurotoxicity using various assays. Remarkably, N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide showed no signs of neurotoxicity at effective doses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves coupling 6-ethoxy-1,3-benzothiazol-2-amine with 1,3-benzothiazole-6-carboxylic acid using carbodiimide-based coupling agents (e.g., DCC) and catalysts like DMAP under anhydrous conditions . Key parameters include solvent choice (e.g., DMF or CHCl₃), reaction temperature (reflux at ~80°C), and purification via recrystallization or column chromatography. Monitoring reaction progress with TLC and confirming purity via HPLC or NMR is critical .

Q. What analytical techniques are recommended for characterizing the compound’s structure and purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., ethoxy group at position 6).

- Mass spectrometry (HRMS/ESI-MS) to verify molecular weight.

- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1668 cm⁻¹) .

- X-ray crystallography for resolving crystal packing and intermolecular interactions, as demonstrated in benzothiazole analogs .

Q. How does the ethoxy substituent at position 6 influence the compound’s physicochemical properties?

- Methodological Answer : The ethoxy group enhances lipophilicity and metabolic stability compared to smaller substituents (e.g., methoxy). Computational tools like DFT can model electronic effects, while experimental logP measurements (via shake-flask or HPLC) quantify hydrophobicity . Solubility assays in PBS or DMSO are recommended for formulation studies .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory bioactivity data across different in vitro assays (e.g., cytotoxicity vs. enzyme inhibition)?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, enzyme isoform selectivity). Validate findings using:

- Orthogonal assays (e.g., MTT for cytotoxicity vs. fluorogenic substrates for target enzyme activity).

- Dose-response curves to compare IC₅₀ values.

- Molecular docking to assess binding mode consistency with structural analogs .

- Example : A benzothiazole analog showed conflicting IC₅₀ values in kinase inhibition due to ATP competition; surface plasmon resonance (SPR) confirmed direct binding .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Synthetic diversification : Modify substituents (e.g., replace ethoxy with halogens or alkyl groups) and test derivatives in bioassays.

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., substituent bulk, electronic effects) with activity .

- Fragment-based screening : Identify critical pharmacophores via crystallography or NMR fragment libraries .

Q. What experimental designs are suitable for investigating the compound’s mechanism of action in cancer cell lines?

- Methodological Answer :

- Transcriptomics/proteomics : Profile gene/protein expression changes post-treatment (RNA-seq, SILAC).

- Flow cytometry : Assess apoptosis (Annexin V/PI) and cell cycle arrest (propidium iodide).

- Target engagement assays : Use CETSA (cellular thermal shift assay) or drug-affinity responsive target stability (DARTS) .

- Case Study : A benzothiazole-carboxamide analog induced G2/M arrest in HeLa cells via tubulin polymerization inhibition, validated by immunofluorescence .

Q. How can in vitro-to-in vivo translation challenges (e.g., pharmacokinetics) be addressed for this compound?

- Methodological Answer :

- ADME profiling : Microsomal stability assays (human/rat liver microsomes), plasma protein binding (equilibrium dialysis), and Caco-2 permeability.

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites.

- Rodent PK studies : Single-dose IV/PO administration to calculate AUC, t₁/₂, and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.